molecular formula C7H3ClN2O3S B1629424 4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one CAS No. 898748-63-5

4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one

Cat. No.: B1629424
CAS No.: 898748-63-5
M. Wt: 230.63 g/mol
InChI Key: WPGIYYOTZGPELI-UHFFFAOYSA-N
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Description

4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 6th position, and a benzothiazole ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one typically involves the nitration of 4-chloro-1,3-benzothiazol-2(3H)-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the benzothiazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-Chloro-6-amino-1,3-benzothiazol-2(3H)-one.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzothiazole ring.

Scientific Research Applications

4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:

    2-Amino-4-chloro-6-nitrobenzothiazole: Similar structure but with an amino group instead of a carbonyl group.

    4-Chloro-1,3-benzothiazol-2(3H)-one: Lacks the nitro group, leading to different chemical and biological properties.

    6-Nitro-1,3-benzothiazol-2(3H)-one: Lacks the chloro group, affecting its reactivity and applications.

Properties

IUPAC Name

4-chloro-6-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3S/c8-4-1-3(10(12)13)2-5-6(4)9-7(11)14-5/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGIYYOTZGPELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=O)N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646599
Record name 4-Chloro-6-nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-63-5
Record name 4-Chloro-6-nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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